molecular formula C15H18BrN3O B4525054 2-(4-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

2-(4-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B4525054
M. Wt: 336.23 g/mol
InChI Key: CCGOBRCOPYWGBV-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom attached to the indole ring and a piperazine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.

    Formation of Ethanone Derivative: The brominated indole is then reacted with an appropriate ethanone derivative under basic conditions to form the desired product.

    Introduction of Piperazine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of the corresponding indole-2-ethylamine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone: Lacks the bromine atom on the indole ring.

    2-(4-chloro-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone: Contains a chlorine atom instead of a bromine atom.

    2-(4-fluoro-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone: Contains a fluorine atom instead of a bromine atom.

Uniqueness

The presence of the bromine atom in 2-(4-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone imparts unique chemical and biological properties to the compound. This halogen atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile, making it distinct from its analogs.

Properties

IUPAC Name

2-(4-bromoindol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-17-7-9-18(10-8-17)15(20)11-19-6-5-12-13(16)3-2-4-14(12)19/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGOBRCOPYWGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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